2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole
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Overview
Description
2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole is an organotin compound that features a benzoxazole ring substituted with a triphenylstannyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-mercaptobenzoxazole with triphenyltin chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The general reaction scheme is as follows:
2-Mercaptobenzoxazole+Triphenyltin chloride→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the stannyl group, converting it to a stannane or other lower oxidation state species.
Substitution: The triphenylstannyl group can be substituted by other nucleophiles, such as halides or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides (e.g., bromine) or Grignard reagents are commonly employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Stannanes or other reduced tin species.
Substitution: Various organotin compounds depending on the nucleophile used.
Scientific Research Applications
2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole involves its ability to form stable complexes with various substrates. The triphenylstannyl group can act as a Lewis acid, facilitating reactions with nucleophiles. Additionally, the benzoxazole ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 2-[(Triphenylstannyl)sulfanyl]ethan-1-amine
- Triphenyltin hydride
- Triphenylstannane
Comparison: 2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole is unique due to the presence of both the benzoxazole ring and the triphenylstannyl sulfanyl group. This combination imparts distinct reactivity and stability compared to other organotin compounds. For example, while triphenyltin hydride is primarily used as a reducing agent, this compound can participate in a broader range of reactions due to the additional functional groups present.
Properties
CAS No. |
18696-04-3 |
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Molecular Formula |
C25H19NOSSn |
Molecular Weight |
500.2 g/mol |
IUPAC Name |
1,3-benzoxazol-2-ylsulfanyl(triphenyl)stannane |
InChI |
InChI=1S/C7H5NOS.3C6H5.Sn/c10-7-8-5-3-1-2-4-6(5)9-7;3*1-2-4-6-5-3-1;/h1-4H,(H,8,10);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
ORVRAKPRCYYVRH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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